

Dillenic acid C physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dillenic acid C*

Cat. No.: *B1252012*

[Get Quote](#)

In-Depth Technical Guide to Dillenic Acid C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dillenic acid C is a naturally occurring oleanene-type triterpenoid that has been isolated from the medicinal plant *Dillenia papuana*. Its chemical structure has been elucidated as 1α -hydroxy-3-oxoolean-12-en-30-oic acid. Preliminary studies have demonstrated its potential as an antibacterial agent. This technical guide provides a comprehensive overview of the known physical and chemical properties, along with available information on its biological activities and the general experimental context for triterpenoids of this class.

Physical and Chemical Properties

While specific experimental data for **Dillenic acid C** is limited, its properties can be inferred from data on structurally similar oleanane triterpenoids and computational models.

Table 1: Physical and Chemical Properties of **Dillenic Acid C** and Related Compounds

Property	Dillenic Acid C (Computed/Inferred)	2-Hydroxy-3- oxo-12- oleanen-28-oic acid (Experimental)	Oleanolic Acid (Experimental)	18 β - Glycyrrhetic acid (Experimental)
Molecular Formula	C ₃₀ H ₄₆ O ₄ [1]	C ₃₀ H ₄₆ O ₄ [1]	C ₃₀ H ₄₈ O ₃	C ₃₀ H ₄₆ O ₄
Molecular Weight	470.7 g/mol	470.7 g/mol [1]	456.7 g/mol	470.69 g/mol
Melting Point (°C)	Not available	226 - 227	306 - 313 [2]	292 - 295
Boiling Point (°C)	Not available	Not available	553 - 554 at 760 mmHg [2]	~492 (estimate) [3]
Solubility	Insoluble in water; Soluble in organic solvents like acetic acid. [3] [4]	Not available	Soluble in organic solvents. [4]	Soluble in acetic acid. [3]
pKa	~5.5 (estimated)	Not available	Not available	5.56 ± 0.1 [3]
Appearance	Likely a solid.	Solid [1]	Crystalline solid	White crystalline powder
XLogP3	6.6	6.6 [1]	Not available	Not available
Hydrogen Bond Donor Count	2 [1]	2 [1]	Not available	Not available
Hydrogen Bond Acceptor Count	4 [1]	4 [1]	Not available	Not available
Topological Polar Surface Area	77.8 Å ²	77.8 Å ²	Not available	Not available

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Dillenic acid C** are based on the initial report of its discovery.

Isolation of Dillenic Acid C

The isolation of **Dillenic acid C** from the leaves and stems of *Dillenia papuana* typically involves the following steps:

- Extraction: The air-dried and powdered plant material is extracted with a non-polar solvent such as petroleum ether.
- Fractionation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity.
- Purification: Fractions containing compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure **Dillenic acid C**.

Structure Elucidation

The structure of **Dillenic acid C** as 1α -hydroxy-3-oxoolean-12-en-30-oic acid was determined through a combination of spectroscopic techniques:

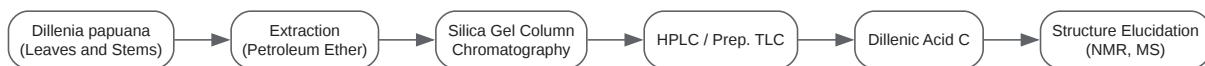
- $^1\text{H-NMR}$ and $^{13}\text{C-NMR}$: To determine the carbon-hydrogen framework of the molecule.
- 2D-NMR (COSY, HMQC, HMBC, NOESY): To establish the connectivity between protons and carbons and to determine the stereochemistry of the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Biological Activity and Potential Signaling Pathways

Antibacterial Activity

Dillenic acid C has been shown to possess antibacterial activity against a panel of bacteria, including *Bacillus subtilis*, *Escherichia coli*, and *Micrococcus luteus*. The mechanism of action is not yet fully elucidated but may involve disruption of bacterial cell membranes or inhibition of essential enzymes, a common mode of action for triterpenoids.

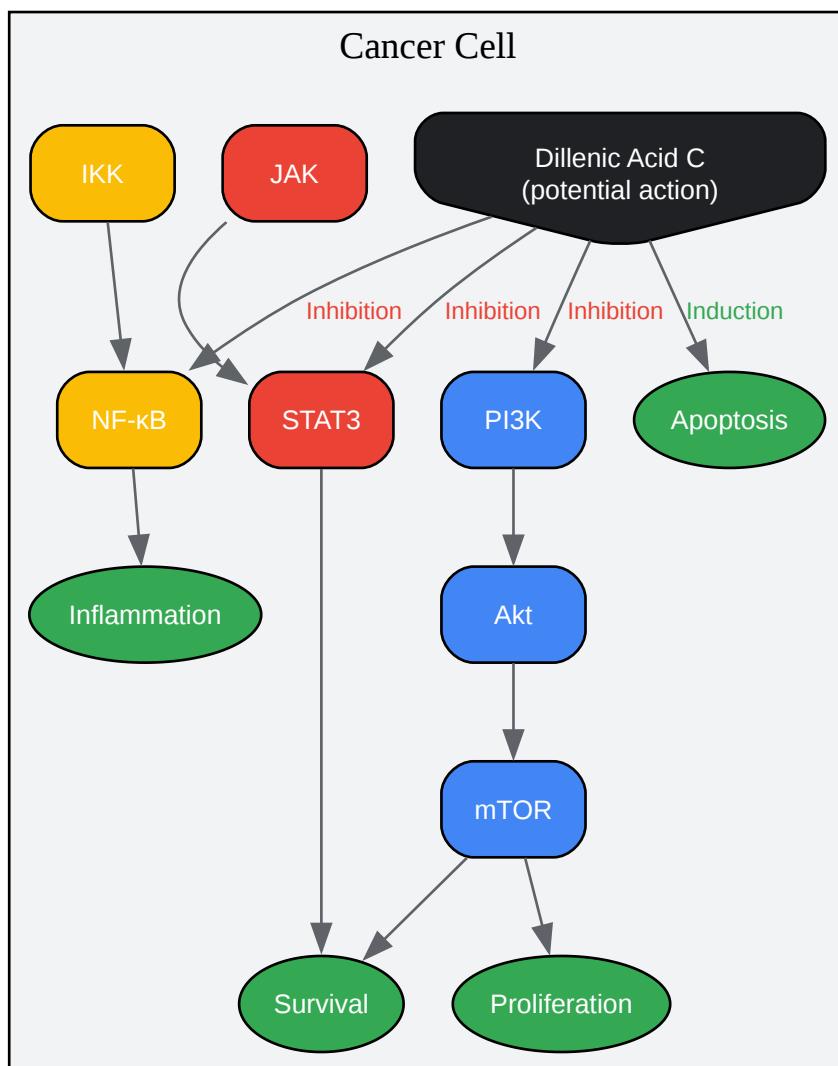
Potential Anti-inflammatory and Anticancer Activities


While specific studies on the anti-inflammatory and anticancer properties of **Dillenic acid C** are not yet available, numerous oleanane-type triterpenoids have demonstrated significant activity in these areas. It is plausible that **Dillenic acid C** may also exhibit similar properties through the modulation of key signaling pathways.

Oleanane triterpenoids have been shown to exert their effects by interacting with multiple cellular signaling pathways, including:

- PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by triterpenoids can lead to apoptosis in cancer cells.
- STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in cancer cells and promotes tumor growth and survival. Oleanane derivatives have been shown to inhibit STAT3 signaling.
- NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of triterpenoids.

Visualizations


General Workflow for Isolation and Identification

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and identification of **Dillenic acid C**.

Potential Signaling Pathways Targeted by Oleanane Triterpenoids

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-3-oxo-12-oleanen-28-oic acid | C₃₀H₄₆O₄ | CID 77503897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]
- 4. Solubility of Oleanolic Acid in Various Solvents from (288.3 to 328.3) K | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- To cite this document: BenchChem. [Dillenic acid C physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1252012#dillenic-acid-c-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com